

# Navigating the In Vivo Landscape: A Comparative Guide to Imidazole Compound Performance

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-(1*H*-imidazol-2-yl)ethanamine*

Cat. No.: *B098954*

[Get Quote](#)

For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable therapeutic is fraught with challenges. Among the vast scaffolds available, imidazole-based molecules have consistently demonstrated significant therapeutic potential across a spectrum of diseases.<sup>[1][2]</sup> Their versatile structure allows for a wide range of modifications, leading to diverse pharmacological activities.<sup>[1]</sup> This guide provides an in-depth, comparative analysis of the in vivo performance of similar imidazole compounds, drawing from experimental data to offer a clear perspective on their efficacy, safety, and pharmacokinetic profiles. Our focus is to equip you with the technical insights and practical methodologies necessary to advance your own research in this dynamic field.

## The Imidazole Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered heterocyclic imidazole ring is a fundamental building block in numerous endogenous molecules and approved drugs.<sup>[1]</sup> Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, underpins its capacity to interact with a multitude of biological targets.<sup>[3]</sup> This has led to the development of imidazole-containing drugs with antifungal, anti-inflammatory, anticancer, and neuroprotective properties.<sup>[1][4][5][6]</sup> However, the translation from in vitro potency to in vivo efficacy is a critical hurdle where many promising candidates fail.<sup>[7]</sup> Understanding the nuances of in vivo performance is therefore paramount for successful drug development.

# Comparative In Vivo Performance of Imidazole Derivatives

The true measure of a compound's potential lies in its performance within a complex biological system.[\[8\]](#) This section dissects the in vivo data for various imidazole compounds across key therapeutic areas, offering a comparative perspective on their strengths and weaknesses.

## Antifungal Imidazoles: A Long-standing Battle Against Mycoses

Imidazole derivatives were among the first classes of synthetic antifungal agents and remain a cornerstone of therapy.[\[4\]](#)[\[9\]](#) Their primary mechanism of action involves the inhibition of fungal lanosterol 14 $\alpha$ -demethylase, a key enzyme in ergosterol biosynthesis, leading to disruption of the fungal cell membrane.[\[10\]](#)

Key Performance Metrics:

| Compound     | Animal Model                                       | Efficacy Endpoint | Key Findings                                                                                               | Reference |
|--------------|----------------------------------------------------|-------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Flutrimazole | Guinea-pig trichophytosis, Rat vaginal candidiasis | Cure rate         | Highly effective at 1% and 2% topical application, with cure rates exceeding 80%.<br>[10]                  | [10]      |
| Clotrimazole | Guinea-pig trichophytosis                          | Cure rate         | Comparable in vitro activity to flutrimazole, with slightly lower in vivo efficacy in some models.<br>[10] | [10]      |
| Bifonazole   | Guinea-pig trichophytosis                          | Cure rate         | Markedly lower in vitro and in vivo activity compared to flutrimazole and clotrimazole.[10]                | [10]      |

Insights and Causality: The superior in vivo performance of flutrimazole can be attributed to its potent inhibition of the target enzyme (IC<sub>50</sub> of 0.071 µmol/l) and favorable formulation characteristics for topical delivery.[10] The discrepancies between in vitro and in vivo results for some compounds highlight the importance of factors like skin penetration and local tissue concentration, which are not captured in simple culture-based assays.

## Nitroimidazoles: Targeting Anaerobic Infections and Tuberculosis

The nitroimidazole class, characterized by a nitro group on the imidazole ring, exhibits potent activity against anaerobic bacteria and certain protozoa.[11][12] Their mechanism involves the

intracellular reduction of the nitro group to form reactive radicals that induce DNA damage.[\[12\]](#) More recently, their potential against *Mycobacterium tuberculosis* has garnered significant interest.[\[13\]](#)

Key Performance Metrics:

| Compound         | Animal Model                       | Efficacy Endpoint      | Key Findings                                                                                                       | Reference |
|------------------|------------------------------------|------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Metronidazole    | Various anaerobic infection models | Bacterial clearance    | Highly efficacious in treating a range of anaerobic infections. <a href="#">[11]</a>                               |           |
| TBA-354          | Mouse model of tuberculosis        | CFU reduction in lungs | Superior efficacy to PA-824 and delamanid in chronic murine TB models. <a href="#">[13]</a>                        |           |
| 2-Nitroimidazole | Mouse model of toxoplasmosis       | Survival rate          | Comparable efficacy to the standard treatment, sulfadiazine, with potentially lower toxicity. <a href="#">[14]</a> |           |

**Insights and Causality:** The success of nitroimidazoles *in vivo* is heavily dependent on the reductive environment within the target pathogen.[\[12\]](#) The exceptional efficacy of TBA-354 in tuberculosis models is linked to its favorable pharmacokinetic profile, including high bioavailability and a long elimination half-life, ensuring sustained exposure at the site of infection.[\[13\]](#)

## Imidazoles in Inflammation and Neurodegeneration: Modulating Host Responses

The anti-inflammatory properties of certain imidazole derivatives have been demonstrated in various preclinical models.<sup>[1][15]</sup> These compounds can modulate inflammatory pathways by inhibiting neutrophil functions and reducing the production of pro-inflammatory cytokines.<sup>[15]</sup> <sup>[16]</sup> In the context of neurodegenerative diseases like Alzheimer's, imidazole-based compounds are being explored for their ability to reduce neuroinflammation and amyloid- $\beta$  aggregation.<sup>[17][18][19]</sup>

#### Key Performance Metrics:

| Compound                                       | Animal Model                                   | Efficacy Endpoint                                | Key Findings                                                                                                 | Reference |
|------------------------------------------------|------------------------------------------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| EPI and EPIIS<br>(Imidazole Alkaloids)         | Mouse carrageenan-induced hypernociception     | Reduction in MPO levels and hypernociception     | Demonstrated significant anti-inflammatory properties in vivo. <sup>[15]</sup>                               | [15]      |
| LSL33 (2-(benzo[b]thiophen-2-yl)-1H-imidazole) | 5xFAD mouse model of Alzheimer's Disease       | Cognitive improvement, reduced neuroinflammation | Oral administration ameliorated cognitive impairment and synaptic plasticity. <sup>[17]</sup>                | [17]      |
| Anserine and Carnosine (Imidazole Dipeptides)  | Animal models of age-related cognitive decline | Improved memory, reduced A $\beta$ aggregation   | Daily supplementation showed potential to reduce the risk of developing Alzheimer's disease. <sup>[18]</sup> | [18]      |

**Insights and Causality:** The in vivo anti-inflammatory effects of EPI and EPIIS are linked to their ability to modulate neutrophil activation and accumulation at the site of inflammation.<sup>[15]</sup> For neurodegenerative diseases, the multifaceted approach of compounds like LSL33, which targets imidazoline I2 receptors and reduces neuroinflammation, highlights a promising

strategy.[17] The neuroprotective effects of imidazole dipeptides are attributed to their anti-protein-cross-linking properties and their ability to inhibit amyloid- $\beta$  aggregation.[18]

## Imidazole-Based Anticancer Agents: A Diverse Arsenal

The imidazole scaffold is present in a number of anticancer agents, targeting a wide range of mechanisms including kinase inhibition, microtubule disruption, and DNA damage.[5][20][21]

Key Performance Metrics:

| Compound Class                        | Animal Model                                                   | Efficacy Endpoint       | Key Findings                                                                                                     | Reference |
|---------------------------------------|----------------------------------------------------------------|-------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Gold (I) Imidazole Complexes          | Xenograft mouse models (endometrial, hepatocellular carcinoma) | Tumor growth inhibition | Demonstrated significant anticancer effects, in some cases superior to cisplatin.[22]                            | [22]      |
| Imidazole Thioacetanilide Derivatives | N/A (Focus on in vitro anti-HIV activity)                      | N/A                     | Showed potent inhibition of HIV-1 reverse transcriptase, highlighting potential for further in vivo studies.[23] | [23]      |

**Insights and Causality:** The in vivo efficacy of gold (I) imidazole complexes is associated with their ability to induce cancer cell apoptosis and inhibit key signaling pathways.[22] The structural versatility of the imidazole core allows for the design of compounds that can selectively target specific cancer-related proteins.[3][24][25]

## Essential Experimental Protocols for In Vivo Assessment

The reliability and reproducibility of in vivo data are contingent upon robust experimental design and execution.[26][27] The following protocols outline standard methodologies for evaluating the efficacy, pharmacokinetics, and toxicology of imidazole compounds.

## In Vivo Efficacy Studies

The primary goal of an efficacy study is to determine if a drug candidate has the desired therapeutic effect in a relevant animal model of the disease.[28]

Generalized Workflow for In Vivo Efficacy Testing



[Click to download full resolution via product page](#)

Caption: A generalized workflow for conducting *in vivo* efficacy studies.

### Step-by-Step Methodology:

- Animal Model Selection: Choose an animal model that accurately recapitulates the human disease pathology. For example, for antifungal studies, an infection model in guinea pigs or rats is common.[10] For Alzheimer's disease research, transgenic mouse models like the 5xFAD are frequently used.[17]
- Dose-Range Finding: Conduct preliminary studies to determine the maximum tolerated dose (MTD) and to identify a dose range that is likely to be efficacious without causing significant toxicity.[28]
- Group Allocation and Blinding: Randomly assign animals to treatment and control groups. Blinding of investigators to the treatment allocation is crucial to prevent bias.[26]
- Compound Administration: Administer the imidazole compound and vehicle control via the intended clinical route (e.g., oral, intravenous, topical).[29]
- Monitoring: Regularly monitor the animals for clinical signs of disease, body weight changes, and any adverse effects.[30]
- Efficacy Endpoint Measurement: At the end of the study, measure the primary efficacy endpoint. This could be tumor size in cancer models, colony-forming units (CFU) in infectious disease models, or behavioral assessments in neuroscience studies.[28][31]
- Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effect.[26]

## Pharmacokinetic (PK) Studies

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[32][33] This information is vital for understanding drug exposure and for designing optimal dosing regimens.[8]

### Generalized Workflow for In Vivo Pharmacokinetic Analysis



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for in vivo pharmacokinetic studies.

#### Step-by-Step Methodology:

- Animal Preparation: For intravenous (IV) administration, animals (typically rats or mice) may be cannulated to facilitate dosing and blood sampling.[32]
- Dosing: Administer a single dose of the compound intravenously and/or orally.[33]
- Sample Collection: Collect blood samples at multiple time points after dosing. Plasma is then separated for analysis.[34]
- Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[34]

- Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters, including:
  - Cmax: Maximum plasma concentration.
  - Tmax: Time to reach Cmax.
  - AUC: Area under the plasma concentration-time curve, representing total drug exposure.
  - t<sub>1/2</sub>: Elimination half-life.
  - Clearance (CL): The volume of plasma cleared of the drug per unit time.
  - Volume of distribution (V<sub>d</sub>): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
  - Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.[33]

## Toxicology Studies

Toxicology studies are essential to identify potential adverse effects of a new drug candidate and to establish a safe dose for first-in-human trials.[35][36] These studies are conducted in compliance with Good Laboratory Practice (GLP) guidelines.[37][38]

### Generalized Workflow for In Vivo Toxicology Assessment



[Click to download full resolution via product page](#)

Caption: A systematic workflow for conducting *in vivo* toxicology studies.

#### Step-by-Step Methodology:

- Study Design: Design the study in accordance with regulatory guidelines, specifying the animal species (rodent and non-rodent), dose levels, duration of dosing, and endpoints.[38] [39]
- Dosing and Observation: Administer the compound daily for the specified duration and conduct regular clinical observations.[30]

- Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.[39]
- Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for histopathological examination by a veterinary pathologist. [36]
- Data Interpretation: Analyze all data to identify any dose-related toxicities and to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[35]

## Future Perspectives and Conclusion

The imidazole scaffold continues to be a rich source of novel therapeutic agents. The future of imidazole-based drug discovery will likely focus on several key areas:

- Targeted Delivery: Developing strategies to deliver imidazole compounds specifically to the site of action, thereby increasing efficacy and reducing off-target toxicity.
- Combination Therapies: Exploring the synergistic effects of imidazole derivatives with other therapeutic agents to overcome drug resistance and enhance treatment outcomes.[31][40]
- Multi-target Ligands: Designing single imidazole-based molecules that can modulate multiple targets involved in a complex disease, such as neurodegenerative disorders.[6]

In conclusion, a thorough understanding of the *in vivo* performance of imidazole compounds is critical for their successful translation into the clinic. By employing robust experimental designs and carefully interpreting the data, researchers can effectively navigate the complexities of drug development and unlock the full therapeutic potential of this remarkable chemical scaffold. This guide serves as a foundational resource, empowering scientists to make informed decisions and to design the critical experiments that will propel the next generation of imidazole-based medicines forward.

## References

- Methodologies for *in vitro* and *in vivo* evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - *Microbial Cell*. (URL: [Link])

- Imidazole alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo - PubMed. (URL: [Link])
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central. (URL: [Link])
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - eScholarship. (URL: [Link])
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (URL: [Link])
- Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC - NIH. (URL: [Link])
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
- (PDF)
- Heterocycles 48.
- Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease - PMC. (URL: [Link])
- Multi target-directed imidazole derivatives for neurodegenerative diseases - ResearchG
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Public
- General Principles of Preclinical Study Design - PMC - NIH. (URL: [Link])
- Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Bentham Science Publishers. (URL: [Link])
- Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review - PubMed Central. (URL: [Link])
- Imidazoles as potential antifungal agents: a review - PubMed. (URL: [Link])
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (URL: [Link])
- Preclinical research strategies for drug development - AMSbiopharma. (URL: [Link])
- Step 2: Preclinical Research - FDA. (URL: [Link])
- In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])
- Preclinical Studies in Drug Development | PPD. (URL: [Link])
- Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - NIH. (URL: [Link])
- Toxicological screening - PMC - PubMed Central - NIH. (URL: [Link])
- Designing an In Vivo Preclinical Research Study - MDPI. (URL: [Link])

- Imidazoles: A review on the antifungal activity and therapeutic efficacy - ResearchGate
- Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. (URL: [\[Link\]](#))
- In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed. (URL: [\[Link\]](#))
- Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease. (URL: [\[Link\]](#))
- In vivo PK / Pharmacokinetic Studies - Syngene
- Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections - PubMed. (URL: [\[Link\]](#))
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. (URL: [\[Link\]](#))
- Review of pharmacological effects of imidazole derivatives
- In vitro and in vivo evaluation of antifungal agents - PubMed. (URL: [\[Link\]](#))
- Understanding FDA Guidelines for Toxicity Studies - HistologiX. (URL: [\[Link\]](#))
- In Vivo Toxicity Study - Creative Bio
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [\[Link\]](#))
- (PDF) Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. (URL: [\[Link\]](#))
- Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC. (URL: [\[Link\]](#))
- Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - NIH. (URL: [\[Link\]](#))
- in vivo general toxicology studies - YouTube. (URL: [\[Link\]](#))
- Identification of imidazole-based small molecules to combat cognitive disability caused by Alzheimer's disease: A molecular docking and MD simulations based approach - PubMed. (URL: [\[Link\]](#))
- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (URL: [\[Link\]](#))
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (URL: [\[Link\]](#))
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed. (URL: [\[Link\]](#))
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL: [\[Link\]](#))
- Imidazole-based anticancer drugs are currently undergoing clinical trials.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazoles as potential antifungal agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazole alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijsrtjournal.com [ijsrtjournal.com]
- 22. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. ppd.com [ppd.com]
- 30. m.youtube.com [m.youtube.com]
- 31. [PDF] Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations | Semantic Scholar [semanticscholar.org]
- 32. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 33. sygnaturediscovery.com [sygnaturediscovery.com]
- 34. bioivt.com [bioivt.com]
- 35. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 36. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Step 2: Preclinical Research | FDA [fda.gov]
- 38. histologix.com [histologix.com]
- 39. creative-bioarray.com [creative-bioarray.com]
- 40. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Navigating the In Vivo Landscape: A Comparative Guide to Imidazole Compound Performance]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b098954#literature-review-of-in-vivo-performance-of-similar-imidazole-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)